Methylthymol blue

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

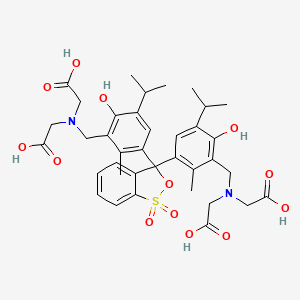

Methylthymol blue, also known as this compound, is a useful research compound. Its molecular formula is C37H44N2O13S and its molecular weight is 756.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Analysis

1. pH Indicator:

Methylthymol blue functions as a pH indicator, exhibiting distinct color changes depending on the acidity or alkalinity of a solution. It transitions from yellow in acidic conditions to blue in neutral to alkaline environments, making it useful in titrations and other analytical chemistry applications .

2. Complexometric Titrations:

The compound is employed in complexometric titrations to determine metal ion concentrations. Its ability to form complexes with various metal ions enhances its utility in quantitative analysis. Studies have shown that this compound can effectively interact with ions such as zinc, copper, and iron, allowing for the determination of their acidity constants and association constants .

3. Environmental Monitoring:

this compound is used for sulfate analysis in environmental samples. The method involves measuring the color intensity produced when this compound reacts with sulfate ions, providing a means to quantify sulfate concentrations in water samples . However, care must be taken as organic matter and iron can interfere with the readings.

Biomedical Applications

1. Hydrogel Development:

Recent research has explored the use of this compound in hydrogels for clinical applications. A study demonstrated its dual application in polyvinyl alcohol-glutaraldehyde hydrogels as both a dosimeter and bolus for radiation therapy, showcasing its potential in medical physics and treatment planning .

2. Drug Delivery Systems:

The compound's properties are being investigated for use in drug delivery systems, where it may serve as a pH-sensitive release agent. This application hinges on its ability to change color at specific pH levels, allowing for targeted drug release in response to the physiological environment.

Case Study 1: Metal Ion Interaction

A comprehensive study published in Nature analyzed the interaction of this compound with various metal ions. The researchers determined key acidity constants and complex formation constants, which are crucial for understanding the behavior of these ions in biological and environmental systems .

Case Study 2: Environmental Sulfate Analysis

In an environmental study, this compound was employed to assess sulfate levels in contaminated water bodies. The findings indicated that while effective, the method required careful calibration due to potential interferences from dissolved organic carbon and iron content .

Propriétés

Numéro CAS |

3778-22-1 |

|---|---|

Formule moléculaire |

C37H44N2O13S |

Poids moléculaire |

756.8 g/mol |

Nom IUPAC |

2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C37H44N2O13S/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |

Clé InChI |

KIHCHVIVBXSLBU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

SMILES canonique |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C |

Key on ui other cas no. |

1945-77-3 |

Synonymes |

methylthymol blue methylthymol blue pentasodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.